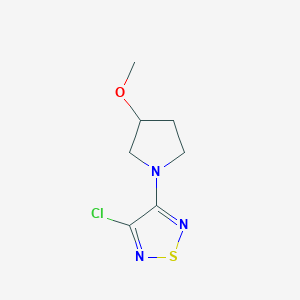![molecular formula C7H7ClN2 B1490084 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393540-11-8](/img/structure/B1490084.png)
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
Übersicht
Beschreibung
“4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a chemical compound with the empirical formula C7H5ClN2 . It is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The compound has a molecular weight of 152.58 .Physical And Chemical Properties Analysis
The compound is a solid and its SMILES string is Clc1nccc2[nH]ccc12 . More detailed physical and chemical properties are not available in the sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Towards New Heterocyclic Molecules: 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was synthesized and characterized, demonstrating potential in non-linear optics and as a lead compound for anti-cancer drugs due to its stability and reactivity, supported by DFT calculations and molecular dynamics simulations (Murthy et al., 2017).
Chemical Properties and Reactions
- Efficient Synthesis of Substituted Derivatives: Demonstrates the versatility of pyrrolo[3,4-c]pyridine derivatives for nucleophilic substitution reactions, facilitating the synthesis of biologically active scaffolds (Figueroa‐Pérez et al., 2006).
- Electronic Structure Insights: Analysis of the charge density distribution and electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine provides foundational insights into its chemical bonding and stability, important for developing new materials (Hazra et al., 2012).
Biological Activity
- Biological Activity Overview: Pyrrolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological properties, including analgesic and sedative effects, and show potential in treating diseases of the nervous and immune systems, diabetes, mycobacterial infections, viruses, and tumors (Wójcicka & Redzicka, 2021).
Material Science Applications
- Photoluminescent Polymers: The development of π-conjugated polymers containing pyrrolo[3,4-c]pyridine units for electronic applications highlights the potential of these compounds in creating photoluminescent materials with high stability and solubility (Beyerlein & Tieke, 2000).
Safety And Hazards
Zukünftige Richtungen
The broad spectrum of pharmacological properties of pyrrolopyridine derivatives makes them attractive for the development of new compounds . They have been studied as analgesic and sedative agents, and have shown potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
Eigenschaften
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-6-4-9-3-5(6)1-2-10-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPLXXUOWISXGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)








![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)


